molecular formula C8H16O3S B587627 2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 CAS No. 1794737-38-4

2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5

Cat. No.: B587627
CAS No.: 1794737-38-4
M. Wt: 197.304
InChI Key: XFHPUBUTQBXBHN-WRMAMSRYSA-N
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Description

2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 is a deuterated analog of a compound that features a dioxolane ring and a methylsulfinylbutyl side chain. This compound is often used in scientific research due to its unique properties and stability, which are enhanced by the presence of deuterium atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 typically involves the reaction of a suitable dioxolane precursor with a methylsulfinylbutyl group. The reaction conditions often require the use of deuterated reagents to ensure the incorporation of deuterium atoms. Common reagents include deuterated solvents and deuterated methylsulfinylbutyl precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 is used in various scientific research fields, including:

    Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and molecular structures.

    Biology: It is used in metabolic studies to trace biochemical pathways.

    Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: It is used as a reference standard in quality control and analytical chemistry

Mechanism of Action

The mechanism of action of 2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms. The methylsulfinyl group can participate in redox reactions, affecting the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR studies and other applications requiring stable isotope labeling .

Properties

CAS No.

1794737-38-4

Molecular Formula

C8H16O3S

Molecular Weight

197.304

IUPAC Name

2-[4,4-dideuterio-4-(trideuteriomethylsulfinyl)butyl]-1,3-dioxolane

InChI

InChI=1S/C8H16O3S/c1-12(9)7-3-2-4-8-10-5-6-11-8/h8H,2-7H2,1H3/i1D3,7D2

InChI Key

XFHPUBUTQBXBHN-WRMAMSRYSA-N

SMILES

CS(=O)CCCCC1OCCO1

Origin of Product

United States

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